REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH2:7][NH:8][C:9](=[O:17])[CH:10](OCC)COC)=[CH:4][S:5][CH:6]=1.Br>C(O)(=O)C>[Br:1][C:2]1[C:3]2=[CH:7][NH:8][C:9](=[O:17])[CH:10]=[C:4]2[S:5][CH:6]=1
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Name
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N-[(4-bromothiophen-3-yl)methyl]-2-ethoxy-3-methoxypropanamide
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Quantity
|
729 mg
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Type
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reactant
|
Smiles
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BrC=1C(=CSC1)CNC(C(COC)OCC)=O
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Name
|
|
Quantity
|
2.2 mL
|
Type
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reactant
|
Smiles
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Br
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Name
|
|
Quantity
|
4.5 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 2 h
|
Duration
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2 h
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Type
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TEMPERATURE
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Details
|
Upon cooling a precipitate
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Type
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CUSTOM
|
Details
|
formed
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Type
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FILTRATION
|
Details
|
The precipitate was collected by vacuum filtration
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Type
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WASH
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Details
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washing with acetic acid (2×10 mL) and diethyl ether (2×10 mL)
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Type
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ADDITION
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Details
|
treated with solid sodium bicarbonate until the solution pH was −8
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Type
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FILTRATION
|
Details
|
The solid was then collected by vacuum filtration
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Type
|
WASH
|
Details
|
washing with water (2×10 mL)
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Type
|
CUSTOM
|
Details
|
The collected solid was dried in an oven at 50° C. for 16 h
|
Duration
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16 h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC=2C1=CNC(C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 235 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |